molecular formula C6H12FNO2 B2884285 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid CAS No. 1546395-30-5

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid

Cat. No.: B2884285
CAS No.: 1546395-30-5
M. Wt: 149.165
InChI Key: FGHQOHLWJCERHL-UHFFFAOYSA-N
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Description

Its molecular formula is C₆H₁₂FNO₂, with a molecular weight of 161.16 g/mol (calculated from formula). The compound features a fluorine atom and an aminomethyl group (-CH₂NH₂) attached to the same carbon (C2) of a 3-methylbutanoic acid backbone . Key structural identifiers include:

  • SMILES: CC(C)C(CN)(C(=O)O)F
  • InChIKey: FGHQOHLWJCERHL-UHFFFAOYSA-N

Properties

IUPAC Name

2-(aminomethyl)-2-fluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2/c1-4(2)6(7,3-8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHQOHLWJCERHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546395-30-5
Record name 2-(aminomethyl)-2-fluoro-3-methylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by the introduction of the amino group and carboxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly reagents and solvents is emphasized to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

  • Chemistry As a building block in organic synthesis.
  • Biochemical probe Investigated as a biochemical probe due to its ability to interact with biological molecules. The aminomethyl group can form hydrogen bonds, while the fluorine atom enhances binding affinity through hydrophobic interactions.

Medicinal Applications

Research indicates potential therapeutic properties:

  • Antimicrobial Activity Preliminary studies suggest efficacy against various pathogens, including drug-resistant strains. A study on antimicrobial properties against Pseudomonas aeruginosa revealed significant inhibition of the type III secretion system (T3SS), which is crucial for pathogen virulence. The compound showed effectiveness in secretion and translocation assays, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition Explored for inhibiting specific enzymes involved in disease processes. A structure-activity relationship (SAR) study examined various derivatives based on this compound's scaffold. Modifications to the aminomethyl group significantly influenced enzyme binding affinity and inhibitory potency, suggesting pathways for optimizing therapeutic agents targeting bacterial infections.
  • Cell Proliferation Investigated for effects on cell proliferation pathways relevant to cancer research.

Industrial Applications

  • In industrial applications, the compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties facilitate the development of innovative products across various sectors.

Summary of Biological Studies

Study FocusFindings
Antimicrobial PropertiesSignificant inhibition of Pseudomonas aeruginosa T3SS; potential antimicrobial agent.
Enzyme InhibitionModifications to aminomethyl group affect enzyme binding affinity; pathways for therapeutic optimization.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid, differing in substituents, stereochemistry, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid 127048-24-2 C₅H₈F₃NO₂ 185.15 Trifluoromethyl (-CF₃) at C2
(R)-2-Amino-3-fluoro-3-methylbutanoic acid 43163-94-6 C₅H₁₀FNO₂ 135.14 Fluorine at C3, (R)-configuration
2-Amino-2-methylbutanoic acid 595-39-1 C₅H₁₁NO₂ 117.15 No fluorine; amino group at C2
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate 816-22-8 C₇H₁₃FO₃ 164.18 Ester group (-COOEt), hydroxyl at C3
Key Observations:

Fluorine Position and Electronic Effects: The target compound’s fluorine at C2 and aminomethyl group create a unique electronic environment, distinct from (R)-2-Amino-3-fluoro-3-methylbutanoic acid (fluorine at C3) and 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (electron-withdrawing -CF₃ at C2) . The trifluoromethyl group in the latter increases lipophilicity and metabolic stability compared to a single fluorine .

The absence of fluorine in 2-Amino-2-methylbutanoic acid simplifies the structure but reduces electronegativity-driven interactions .

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be drawn:

  • Polarity: The aminomethyl and fluorine groups in the target compound enhance polarity compared to non-fluorinated analogs (e.g., 2-Amino-2-methylbutanoic acid) .

Biological Activity

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid (commonly referred to as AMFBA) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and has been investigated for various pharmacological effects, particularly in the context of cancer treatment and metabolic disorders.

  • Molecular Formula : C6H12FNO2
  • Molecular Weight : 145.17 g/mol
  • IUPAC Name : this compound

AMFBA's biological activity is largely attributed to its structural similarity to natural amino acids, allowing it to interact with various biological pathways. It is believed to modulate the activity of certain enzymes and receptors involved in metabolic processes and cellular signaling.

Anticancer Properties

Research has indicated that AMFBA exhibits significant anticancer activity. A study demonstrated that AMFBA can induce apoptosis in cancer cell lines by activating the mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest at G2/M phase
A549 (Lung)18Inhibition of migration and invasion

Metabolic Effects

In addition to its anticancer properties, AMFBA has been studied for its effects on metabolism. It appears to influence glucose uptake in skeletal muscle cells, potentially offering benefits in managing insulin sensitivity and metabolic syndrome.

Case Study: Metabolic Impact on Skeletal Muscle
In a controlled study involving human skeletal muscle cells, treatment with AMFBA resulted in a significant increase in glucose transporter type 4 (GLUT4) translocation to the plasma membrane, enhancing glucose uptake by approximately 30% compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of AMFBA has been characterized in animal models, indicating favorable absorption and distribution characteristics. Key findings include:

  • Bioavailability : Approximately 70% after oral administration.
  • Half-life : About 4 hours, allowing for potential multiple dosing strategies.
  • Metabolism : Primarily occurs via hepatic pathways, with metabolites exhibiting reduced biological activity.

Safety and Toxicology

Toxicological assessments have shown that AMFBA has a low toxicity profile at therapeutic doses. In animal studies, no significant adverse effects were reported at doses up to 100 mg/kg body weight.

Table 2: Toxicity Profile

ParameterResult
Acute Toxicity (LD50)>500 mg/kg
Chronic ToxicityNo observed effects
MutagenicityNegative

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